6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. This compound features a quinoline core substituted with fluorine, hydroxyl, and iodine groups, which contribute to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Fluorine and Hydroxyl Groups: Fluorination can be achieved using reagents such as Selectfluor, while hydroxylation might involve the use of hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a quinone derivative.
Reduction: The compound
Properties
Molecular Formula |
C10H5FINO3 |
---|---|
Molecular Weight |
333.05 g/mol |
IUPAC Name |
6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5FINO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
BTWQDSVEXHJEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.